molecular formula C6H6O4 B14373065 3-Hydroxy-5-methylfuran-2-carboxylic acid CAS No. 89808-53-7

3-Hydroxy-5-methylfuran-2-carboxylic acid

Cat. No.: B14373065
CAS No.: 89808-53-7
M. Wt: 142.11 g/mol
InChI Key: MERYVIWLNXKGOC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylfuran-2-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its hydroxyl group at the third position, a methyl group at the fifth position, and a carboxylic acid group at the second position. These functional groups confer unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methylfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-methylfurfural, which can be derived from biomass. The oxidation process typically employs oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Another method involves the cyclization of appropriate precursors. For instance, the reaction of 3-methylfuran with carbon dioxide in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound often relies on the catalytic oxidation of 5-methylfurfural. This process is scalable and can be optimized for high yield and purity. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize environmental impact .

Scientific Research Applications

3-Hydroxy-5-methylfuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylfuran-2-carboxylic acid depends on its functional groups and the specific reactions it undergoes. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The carboxylic acid group can undergo deprotonation, forming a carboxylate anion that can act as a nucleophile or participate in coordination chemistry .

Comparison with Similar Compounds

3-Hydroxy-5-methylfuran-2-carboxylic acid can be compared with other furan derivatives:

Properties

CAS No.

89808-53-7

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

3-hydroxy-5-methylfuran-2-carboxylic acid

InChI

InChI=1S/C6H6O4/c1-3-2-4(7)5(10-3)6(8)9/h2,7H,1H3,(H,8,9)

InChI Key

MERYVIWLNXKGOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C(=O)O)O

Origin of Product

United States

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